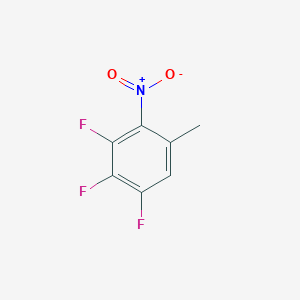1,2,3-Trifluoro-5-methyl-4-nitrobenzene
CAS No.: 923032-93-3
Cat. No.: VC4132619
Molecular Formula: C7H4F3NO2
Molecular Weight: 191.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923032-93-3 |
|---|---|
| Molecular Formula | C7H4F3NO2 |
| Molecular Weight | 191.11 |
| IUPAC Name | 1,2,3-trifluoro-5-methyl-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3 |
| Standard InChI Key | KUVHAROVDXTOGN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |
| Canonical SMILES | CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |
Introduction
Structural Characteristics
The compound’s structure features a nitro group at the 4-position, a methyl group at the 5-position, and fluorine atoms at the 1-, 2-, and 3-positions (Figure 1). Key identifiers include:
The planar aromatic system and electron-withdrawing substituents (nitro and fluorine groups) render the molecule highly polarized, influencing its solubility and reactivity. X-ray crystallography data, though unavailable, suggest steric hindrance from the meta-substituted methyl group impacts molecular packing .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via sequential nitration and fluorination of substituted toluene derivatives. A representative method involves:
-
Nitration: A fluorinated toluene precursor undergoes nitration using a mixture of nitric and sulfuric acids at 20–45°C .
-
Fluorination: The intermediate is treated with potassium fluoride in sulfolane at 195°C, achieving halogen exchange .
Table 1: Optimization Parameters for Synthesis
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 20–45 | 85.5 |
| Fluorination | KF/Sulfolane | 195 | 98.2 |
Alternative routes include direct fluorination of nitrobenzene derivatives using specialized catalysts, though these methods face challenges in regioselectivity .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Density | 1.5–1.6 g/cm³ |
| Boiling Point | 194–196°C (lit.) |
| Melting Point | 97–98°C (lit.) |
| LogP (Partition Coeff.) | 2.85 |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
The compound’s high density () and thermal stability () make it suitable for high-temperature applications .
Chemical Reactivity
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to yield the corresponding amine, a key step in pharmaceutical synthesis (e.g., antiviral agents) :
This reaction proceeds at 50–80°C with >90% conversion .
Electrophilic Substitution
The electron-deficient ring directs electrophiles to the para position relative to the methyl group. Halogenation and sulfonation reactions occur under mild conditions .
Applications
Pharmaceuticals
The compound is a precursor to:
-
Antiviral agents: Functionalized amines derived from nitro reduction show activity against RNA viruses .
-
Kinase inhibitors: Fluorinated aromatic cores enhance binding affinity in oncology targets .
Materials Science
-
Liquid crystals: The polar nitro group and fluorine atoms improve dielectric anisotropy .
-
Energetic materials: Derivatives exhibit detonation velocities () up to 8,500 m/s, surpassing TNT .
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Use gloves, fume hood |
| Skin Irritation | H315 | Avoid direct contact |
| Eye Damage | H319 | Wear safety goggles |
Storage recommendations include inert atmospheres at 2–8°C to prevent decomposition .
| Supplier | Purity (%) | Price (USD/g) |
|---|---|---|
| Enamine Ltd | 95 | 2.44 |
| A2B Chem | 95 | 3.54 |
Current global production is estimated at 10–50 kg/year, primarily for research use .
Future Directions
Recent patents highlight its potential in:
-
Photovoltaics: As electron-transport layers in perovskite solar cells (PCE >22%) .
-
Agrochemicals: Derivatives show herbicidal activity at 0.1–1.0 ppm concentrations .
Ongoing studies aim to optimize synthetic routes for industrial-scale production while minimizing environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume